![molecular formula C16H26O2Sn B14225190 Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-18-5](/img/structure/B14225190.png)
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a stannane (tin) core bonded to a trimethyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of trimethylstannane with a suitable acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. A common synthetic route is as follows:
Starting Materials: Trimethylstannane and 2-[4-(2-methylpropyl)phenyl]propanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the stannane.
Procedure: The acyl chloride is added dropwise to a solution of trimethylstannane in an anhydrous solvent such as dichloromethane. The mixture is stirred at low temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under mild conditions.
Major Products
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted stannane derivatives.
Applications De Recherche Scientifique
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved may include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Acting as a catalyst in organic transformations by stabilizing reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity.
Tributylstannane: Another organotin compound with different alkyl groups.
Triphenylstannane: Features phenyl groups instead of alkyl groups.
Uniqueness
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
826990-18-5 |
|---|---|
Formule moléculaire |
C16H26O2Sn |
Poids moléculaire |
369.1 g/mol |
Nom IUPAC |
trimethylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3CH3.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
PBAXOOXXRRFVQS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



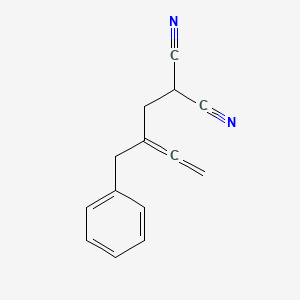
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
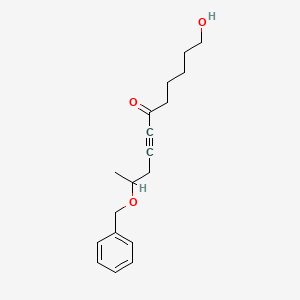
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
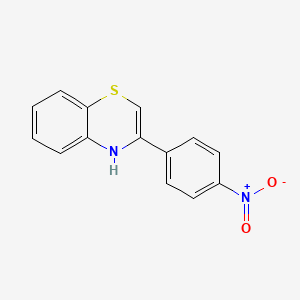
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
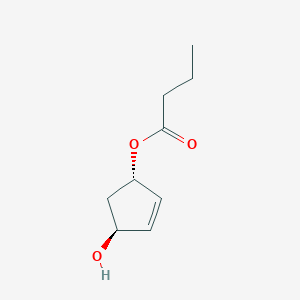
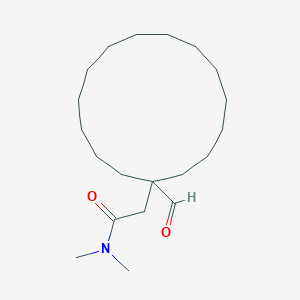
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)

![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
